Product packaging for 2,5-Dimethylpyridin-3-ol(Cat. No.:CAS No. 175170-53-3)

2,5-Dimethylpyridin-3-ol

Cat. No.: B068657
CAS No.: 175170-53-3
M. Wt: 123.15 g/mol
InChI Key: KSCYMGDQLXAXDW-UHFFFAOYSA-N
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Description

2,5-Dimethylpyridin-3-ol (CAS 175170-53-3) is a pyridinol derivative of significant interest in chemical and pharmaceutical research. This compound features a hydroxyl group at the 3-position and methyl groups at the 2 and 5-positions of the pyridine ring, defining its specific reactivity and physical properties. Research Applications and Value: Pharmaceutical Intermediate: Pyridinols are important intermediates and synthons for the chemical industry, with great demand for the production of pharmaceutical products . They serve as key scaffolds in drug design due to their peptidomimetic functionality and are found in various therapeutic agents, including reverse transcriptase inhibitors, antibiotics, antifungals, and analgesics . Biocatalytic Synthesis: This compound is related to a class of molecules that can be prepared via regioselective oxyfunctionalization using whole-cell biocatalysts, a promising method for the preparation of various pyridinols . Heterocyclic Phenol Research: Pyridinol compounds are investigated as novel heterocyclic phenols with potential as potent phenolic antioxidants. Studies on such structures aim to develop safer alternatives to existing drugs like acetaminophen, focusing on compounds with improved metabolic stability and reduced cytotoxicity . Chemical Identifiers: Molecular Formula: C 7 H 9 NO SMILES: CC1=CC(=C(N=C1)C)O InChI Key: KSCYMGDQLXAXDW-UHFFFAOYSA-N MDL Number: MFCD12405445 Usage Note: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Storage & Handling: For prolonged storage, it is recommended to keep the product sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B068657 2,5-Dimethylpyridin-3-ol CAS No. 175170-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-7(9)6(2)8-4-5/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCYMGDQLXAXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437091
Record name 3-Hydroxy-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175170-53-3
Record name 3-Hydroxy-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,5 Dimethylpyridin 3 Ol and Its Structural Analogues

Strategic Development of Synthetic Routes for 2,5-Dimethylpyridin-3-ol Precursors

The synthesis of the target compound, this compound, relies heavily on the strategic preparation of appropriately functionalized precursors. A common approach involves constructing a pyridine (B92270) ring with substituents that can be chemically modified in later steps. For instance, a precursor might have a protected hydroxyl group, such as a benzyloxy or methoxy group, at the C3 position, which can be deprotected in the final step to yield the desired pyridinol.

One versatile strategy for crafting precursors to polysubstituted 3-hydroxypyridines involves the use of bio-based materials like furfural. Furfural can be converted into 2-amino-3-hydroxypyridine through a multi-stage process involving ring-opening with chlorine, reaction with sulfamic acid, and subsequent hydrolysis google.compatsnap.com. While this provides a 3-hydroxypyridine (B118123) core, further derivatization would be necessary to introduce the 2,5-dimethyl substitution pattern.

Another advanced route involves the palladium-catalyzed arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes. This "anti-Wacker"-type cyclization produces 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines. These intermediates can then be oxidized to their 3-oxo derivatives, followed by the elimination of p-toluenesulfinic acid to yield the aromatic 3-hydroxypyridine ring mdpi.comresearchgate.net. To achieve the 2,5-dimethyl substitution pattern, precursors with the corresponding methyl groups would need to be designed. For example, starting with an amino acid precursor that leads to a methyl group at the C2 position and a propargyl alcohol that introduces a methyl group at the C5 position would be a viable strategy.

The following table outlines potential precursor strategies for this compound:

Precursor StrategyKey ReactionsRequired Starting Materials (Hypothetical)Final Step to Target
Furan-based SynthesisRing opening, cyclization, functionalizationFurfural derivative, ammonia sourceMethylation at C2 and C5 positions
"Anti-Wacker" CyclizationPd-catalyzed arylative cyclization, oxidation, eliminationAlanine-derived aminoaldehyde (for C2-Me), a methyl-substituted propargyl alcohol (for C5-Me)Aromatization
Diels-Alder ReactionHetero-Diels-Alder of oxazoles with dienophilesA 2-methyl-5-ethoxyoxazole and a methyl-substituted dienophileAromatization/hydrolysis
Halogenated Pyridine SubstitutionNucleophilic substitution3-Chloro-2,5-dimethylpyridineHydrolysis with a basic hydroxide google.com

Contemporary Approaches to Pyridinol Ring Formation with Emphasis on this compound

Modern organic synthesis offers several powerful methods for the de novo construction of the pyridinol ring, enabling precise control over the substitution pattern.

Multicomponent reactions (MCRs) are highly efficient transformations where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials nih.gov. This approach is valued for its atom economy and operational simplicity. For pyridine synthesis, the Hantzsch reaction and its variations are classic examples.

A general MCR approach to a pyridinol like this compound could involve the condensation of a β-ketoester (providing the C2-methyl and C3-hydroxyl), an enamine or aldehyde (providing the C5-methyl), and an ammonia source. The mechanism typically proceeds through a series of condensations (Knoevenagel, Michael addition) followed by cyclization and aromatization to furnish the final pyridine ring nih.gov. The specific choice of reactants is crucial to direct the regioselectivity and achieve the desired 2,5-dimethyl-3-hydroxy substitution pattern.

Cyclization reactions are fundamental to forming the pyridine ring. A notable modern method is Ring-Closing Metathesis (RCM), a powerful tool for forming cyclic compounds, including aromatic heterocycles nih.govdrughunter.com. The synthesis of a substituted pyridine via RCM typically involves the following key steps:

Precursor Synthesis : A nitrogen-containing acyclic diene is synthesized. To obtain this compound, this precursor would need to be appropriately substituted.

Metathesis : The diene is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst), which facilitates the intramolecular cyclization to form a dihydropyridine (B1217469) intermediate, releasing a small olefin like ethylene.

Aromatization : The dihydropyridine intermediate is then aromatized to the final pyridine ring. This can be achieved through an elimination of a suitable leaving group (like a sulfinate) or through an oxidation step nih.gov.

This methodology offers a convergent and flexible route to highly substituted pyridines.

Another important cyclization strategy is the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles, which provides a direct, single-step pathway to polysubstituted 3-hydroxypyridines rsc.org. By selecting an appropriately substituted oxazole and dienophile, this method could be tailored for the synthesis of this compound.

Ring Opening and Closing Cascade (ROCC) mechanisms represent a sophisticated strategy for transforming one heterocyclic system into another. A prominent example is the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure wikipedia.orgacs.orgresearchgate.netscispace.com. This process is particularly useful for the synthesis and modification of nitrogen-containing heterocycles like pyridine and pyrimidine (B1678525) wikipedia.org.

In a typical ANRORC reaction, a nucleophile attacks the heterocyclic ring, leading to the cleavage of a bond and the formation of an open-chain intermediate. This intermediate then undergoes a subsequent intramolecular cyclization to form a new, rearranged heterocyclic ring wikipedia.org.

A specific application of this concept is the use of isoxazoles as precursors for 2,5-disubstituted pyridines. The reaction proceeds via the reductive cleavage of the isoxazole N-O bond, which triggers a cascade of ring opening and closing to yield the desired pyridine derivative researchgate.net. This method has been successfully used to prepare 2-aryl-5-benzoylpyridine derivatives using Fe/NH4Cl as the reducing agent researchgate.net.

Biocatalytic and Green Chemistry Approaches in Hydroxypyridine Synthesis

In line with the principles of green chemistry, biocatalytic methods are gaining prominence for the synthesis of hydroxylated pyridines. These approaches utilize enzymes or whole microorganisms to perform highly selective oxidations under mild, environmentally benign conditions smolecule.comnih.govchemistryviews.org.

Several microorganisms have been identified that are capable of hydroxylating the pyridine ring, making them valuable tools for green synthesis. These microbes utilize oxygenase enzymes to introduce hydroxyl groups at specific positions on the pyridine nucleus nih.govnih.gov.

The transformation often proceeds through the formation of pyridinediols (dihydroxypyridines) as intermediates nih.gov. For example, studies have shown that different bacterial species can hydroxylate simple hydroxypyridines to their corresponding diol derivatives. The transformation rate and regioselectivity depend on the specific microbial strain and the substituents already present on the pyridine ring nih.gov.

The following table summarizes findings from studies on the microbial hydroxylation of pyridine compounds:

MicroorganismSubstrate(s)Product(s)Key FindingsReference
Achromobacter sp.2-Hydroxypyridine, 3-HydroxypyridinePyridine-2,5-diolCapable of utilizing hydroxypyridines as a carbon source and accumulating diol intermediates. nih.gov
Agrobacterium sp.4-HydroxypyridinePyridine-3,4-diolDemonstrates regioselective hydroxylation at the C3 position of a C4-hydroxylated pyridine. nih.gov
Nocardia Z13-HydroxypyridinePyridine-2,3-diol, Pyridine-3,4-diolPerforms slow oxidation of 3-hydroxypyridine to multiple diol products. nih.gov
Burkholderia sp. MAK12-Hydroxypyridine2,5-DihydroxypyridineUtilizes a five-gene cluster encoding a monooxygenase for the initial hydroxylation step. researchgate.net
Gram-negative bacteria (general)Nicotine, Picolinic acid2,5-DihydroxypyridineDegradation pathways of various pyridine derivatives often converge on 2,5-dihydroxypyridine. researchgate.net

These biocatalytic systems, particularly those involving monooxygenases, offer a promising route for the regioselective hydroxylation of substituted pyridines like 2,5-dimethylpyridine to produce the desired this compound researchgate.netasm.org.

Enzyme-Mediated Synthesis of this compound Derivatives

The regioselective hydroxylation of pyridine rings presents a considerable challenge in organic synthesis. Biocatalysis, employing whole-cell systems or isolated enzymes, has emerged as a powerful and environmentally benign alternative to classical chemical methods. Enzymes, particularly monooxygenases, offer remarkable specificity in catalyzing the introduction of hydroxyl groups onto aromatic rings.

Flavoprotein monooxygenases are a class of enzymes that have demonstrated utility in the hydroxylation of pyridine derivatives. For instance, 6-hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB), involved in the nicotine degradation pathway in Pseudomonas putida, catalyzes the β-hydroxylation of the pyridine ring. asm.orgnih.gov The mechanism involves the formation of a C(4a)-hydroperoxyflavin intermediate which then reacts with the substrate to yield the hydroxylated product. nih.gov

Whole-cell biocatalysis provides a practical approach for these transformations. Burkholderia sp. MAK1 has been identified as an efficient biocatalyst for the hydroxylation of various pyridin-2-ols and pyridin-2-amines, selectively producing their 5-hydroxy derivatives. nih.gov This demonstrates the potential for developing enzymatic routes to pyridin-3-ol structures from appropriately substituted precursors. While the direct enzymatic synthesis of this compound has not been extensively reported, the existing research on related structures provides a strong foundation for future exploration in this area.

Cytochrome P450 monooxygenases (P450s) are another important class of enzymes known for their ability to catalyze the regio- and stereospecific oxidation of a wide range of substrates, including hydrocarbons. nih.gov Their versatility makes them attractive candidates for the targeted hydroxylation of dimethylpyridine precursors to produce this compound. The main challenge lies in identifying or engineering a P450 with the desired regioselectivity for the C-3 position of the 2,5-dimethylpyridine scaffold.

Table 1: Examples of Enzyme-Mediated Hydroxylation of Pyridine Derivatives

Enzyme/Biocatalyst Substrate Product Key Findings
HspB (flavoprotein monooxygenase) 6-Hydroxy-3-succinoyl-pyridine 2,5-Dihydroxypyridine and succinate Catalyzes pyridine-ring β-hydroxylation with subsequent C-C bond cleavage. asm.orgnih.gov
Burkholderia sp. MAK1 (whole cells) Pyridin-2-amines and Pyridin-2-ones 5-Hydroxy derivatives Efficient for the regioselective hydroxylation of various substituted pyridines. nih.gov
Cytochrome P450 Monooxygenases General hydrocarbons Regio- and stereospecific oxidized products Potential for targeted hydroxylation of dimethylpyridine precursors, though specific examples for this compound are not yet prevalent. nih.gov

Optimization of Synthetic Efficiency and Yield for Industrial and Laboratory Scale Production

To meet the demands for this compound and its analogues in various applications, the optimization of synthetic routes for both laboratory and industrial scales is crucial. Key areas of focus include the adoption of advanced reactor technologies and the development of highly efficient catalytic systems.

Continuous flow chemistry has revolutionized the synthesis of organic compounds by offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.gov The synthesis of pyridine derivatives has been successfully translated to continuous flow systems, demonstrating the feasibility of this technology for producing compounds like this compound.

One notable application is the use of continuous flow microwave reactors for the one-step synthesis of pyridines and dihydropyridines. beilstein-journals.orgresearchgate.net This approach can significantly reduce reaction times and improve yields compared to conventional batch methods. For instance, the Bohlmann-Rahtz pyridine synthesis, when performed in a continuous flow setup with a Brønsted acid catalyst, allows for the Michael addition and cyclodehydration to occur in a single step without the need to isolate intermediates. beilstein-journals.orgresearchgate.net This results in a more efficient and streamlined process.

The implementation of packed-bed microreactors in continuous flow systems also offers a robust platform for catalytic reactions. For example, the N-oxidation of pyridine derivatives using a titanium silicalite (TS-1) catalyst in a packed-bed microreactor has been shown to be a safe, green, and highly efficient process, with the catalyst remaining active for over 800 hours of continuous operation. organic-chemistry.org Such systems could be adapted for the synthesis of this compound precursors.

Table 2: Continuous Flow Synthesis of Pyridine Derivatives

Reaction Reactor Type Key Parameters Throughput/Yield Advantages
Bohlmann-Rahtz Pyridine Synthesis Microwave Flow Reactor EtOH-AcOH, 120 °C, 5 min residence time 76% isolated yield One-step synthesis, avoids isolation of intermediates. beilstein-journals.orgresearchgate.net
N-Oxidation of Pyridine Derivatives Packed-Bed Microreactor (TS-1 catalyst) H₂O₂ in methanol Up to 99% yield High efficiency, catalyst stability, enhanced safety. organic-chemistry.org
General API Synthesis Microreactor Precise temperature and residence time control High throughput on a small footprint Improved safety, scalability, and process control. nih.govalmacgroup.com

The choice of catalyst and the optimization of reaction conditions are paramount in achieving high yields and selectivity in the synthesis of substituted pyridines. The Hantzsch pyridine synthesis is a well-established method that has been the subject of extensive optimization studies. wikipedia.orgresearchgate.net Research has shown that the use of various catalysts, including p-toluenesulfonic acid and ceric ammonium nitrate, can significantly improve the efficiency of this reaction, often with the benefit of milder reaction conditions and shorter reaction times. researchgate.netroyalsocietypublishing.org

The development of novel heterogeneous catalysts is a key area of advancement. Magnetically recoverable nanocatalysts, for example, offer the advantages of high surface area, easy separation from the reaction mixture, and reusability. rsc.org These catalysts have been successfully employed in the multicomponent synthesis of various pyridine derivatives. rsc.org Similarly, zeolite catalysts have been investigated for the synthesis of pyridines from simple starting materials, with the catalyst's properties, such as the Si/Al ratio, influencing the product distribution and selectivity. researchgate.net

Single-atom catalysts represent a frontier in catalysis, offering the potential for ultimate atom efficiency and unique catalytic properties. A heterogeneous single-atom platinum catalyst supported on alumina nanorods has demonstrated high activity and selectivity in hydrosilylation reactions, outperforming traditional nanoparticle catalysts. acs.org The principles of single-atom catalysis could be applied to develop highly efficient catalysts for the synthesis of this compound and its analogues.

The hydrogenation of pyridine derivatives to piperidines is another area where catalyst development is crucial. Heterogeneous palladium catalysts, such as Pd(OH)₂/C, have been shown to be effective for the cis-selective hydrogenation of fluorinated pyridine derivatives. rsc.org The choice of catalyst and reaction conditions can also influence the chemoselectivity of hydrogenation, allowing for the selective reduction of the N-heterocyclic ring in the presence of other reducible functional groups. researchgate.net

Table 3: Comparison of Catalytic Systems for Pyridine Synthesis

Catalyst Reaction Type Key Reaction Conditions Yield/Selectivity Advantages
Ceric Ammonium Nitrate (CAN) Hantzsch Synthesis Solvent-free, room temperature Good to excellent yields Green chemistry approach, short reaction times. royalsocietypublishing.org
p-Toluenesulfonic acid Hantzsch Synthesis Solvent-free 80-96% yield Environmentally benign, inexpensive catalyst. researchgate.net
Fe₃O₄@SiO₂@Pr-SO₃H Multicomponent Reaction Solvent-free, 80 °C Not specified Magnetically recoverable, reusable catalyst. rsc.org
HZSM-5 Zeolite Condensation of glycerol and ammonia 550 °C 35.6% pyridine yield Utilizes renewable feedstocks. researchgate.net
Single Atom Pt on Al₂O₃ Nanorods Hydrosilylation Mild conditions 95% yield, high TON High activity and selectivity, superior to nanoparticle catalysts. acs.org
Pd(OH)₂/C Hydrogenation of fluorinated pyridines H₂, aq. HCl Good yields, excellent diastereoselectivity cis-selective hydrogenation. rsc.org

Mechanistic Investigations of Chemical Reactivity and Transformations of 2,5 Dimethylpyridin 3 Ol

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 2,5-dimethylpyridin-3-ol is susceptible to both nucleophilic and electrophilic attack, with the regioselectivity of these reactions being heavily influenced by the activating and directing effects of the existing substituents.

Electrophilic Substitution: The hydroxyl and methyl groups are ortho-, para-directing activators. In 3-hydroxypyridine (B118123) derivatives, electrophilic substitution, such as nitration, has been observed to occur at the 2-position. rsc.org This suggests that for this compound, electrophilic attack would likely be directed to the positions ortho and para to the hydroxyl group. The presence of the methyl groups at positions 2 and 5 further modulates the electron density, potentially influencing the precise site of substitution.

Nucleophilic Substitution: While the electron-rich nature of the pyridine ring generally disfavors nucleophilic aromatic substitution, such reactions can occur under specific conditions, particularly if a good leaving group is present. For instance, the conversion of a hydroxyl group to a better leaving group, such as a tosylate, can facilitate nucleophilic attack. Additionally, the inherent reactivity of pyridines towards nucleophiles at the 2- and 4-positions can be exploited.

Oxidation Pathways of the Pyridine Nucleus and Side Chains

The oxidation of this compound can proceed via several pathways, involving either the pyridine nucleus or the methyl side chains. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions.

While specific studies on the oxidation of this compound are not extensively documented in the provided search results, general principles of pyridine chemistry suggest potential transformations. Strong oxidizing agents can lead to the degradation of the pyridine ring. Milder oxidation may selectively target the methyl groups, potentially converting them to hydroxymethyl or carboxyl groups. The oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a well-established transformation, often employing reagents like nitric acid or calcium hypochlorite. wum.edu.pkresearchgate.net

Oxidizing AgentPotential ProductsReaction Conditions
Dimethyl sulfoxide (B87167) (DMSO)Pyridine derivatives from dihydropyridinesHeating on a water bath for 2-3 hours
Nitric Acid (few drops)Pyridine derivatives from dihydropyridinesHeating on a water bath for 2-3 hours
Bleaching Powder (Calcium Hypochlorite)Pyridine derivatives from dihydropyridinesNot specified

Reduction Chemistry and Hydrogenation Studies

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative under various hydrogenation conditions. The choice of catalyst and reaction parameters plays a crucial role in the efficiency and selectivity of this transformation.

The hydrogenation of functionalized pyridines, including those with hydroxyl groups, has been successfully achieved using catalysts such as rhodium oxide. rsc.orgresearchgate.netrsc.org These reactions are typically carried out under mild conditions of temperature and pressure. For instance, the hydrogenation of various functionalized pyridines has been reported using 0.5 mol% Rh₂O₃ in 2,2,2-trifluoroethanol (B45653) (TFE) under 5 bar of hydrogen at 40°C for 16 hours. rsc.orgresearchgate.net Homogeneous iridium catalysts have also been employed for the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts to piperidin-3-one (B1582230) derivatives. nih.gov The catalytic hydrogenation of 3- and 4-hydroxypyridines to the corresponding hydroxypiperidines can also be effected in the presence of platinum or palladium catalysts. google.com

CatalystSubstrateProductReaction ConditionsYield
Rh₂O₃Functionalized PyridinesPiperidines0.8 mmol substrate, 1 mg Rh₂O₃ (0.5 mol%), 1 mL TFE, 5 bar H₂, 40°C, 16 hGood to excellent
Iridium Catalyst3-Hydroxypyridinium SaltsPiperidin-3-onesNot specifiedHigh
Platinum or Palladium3- and 4-HydroxypyridinesHydroxypiperidinesAcetic anhydride (B1165640) solvent, room temperature, atmospheric pressureGood

Derivatization Strategies for Functional Group Interconversion and Analogue Generation

The hydroxyl group of this compound serves as a versatile handle for a variety of derivatization reactions, enabling the synthesis of a wide range of analogues with modified properties. These transformations are crucial for structure-activity relationship studies and the development of new chemical entities.

Common derivatization strategies for hydroxyl groups include acylation, etherification, and conversion to better leaving groups for subsequent nucleophilic substitution. researchgate.net For instance, the hydroxyl group can be acylated using reagents like isonicotinoyl chloride. nih.govresearchgate.net This not only modifies the electronic and steric properties of the molecule but can also be used to enhance analytical detection in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govdntb.gov.ua The conversion of the hydroxyl group to an alkyl or silyl (B83357) ether is another common strategy to protect the hydroxyl group or to alter the compound's solubility and lipophilicity. Furthermore, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. libretexts.orglibretexts.orguci.edukhanacademy.orgchemguide.co.uk

Derivatization ReagentFunctional Group IntroducedPurpose
Isonicotinoyl chlorideIsonicotinoyl esterModification of properties, enhanced analytical detection
Alkyl halides/sulfatesEtherProtection of hydroxyl group, modification of solubility
Silyl halidesSilyl etherProtection of hydroxyl group
Tosyl chloride/Mesyl chlorideTosylate/Mesylate esterConversion to a good leaving group for nucleophilic substitution

Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethylpyridin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2,5-Dimethylpyridin-3-ol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed constitutional map of the molecule can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons on the pyridine (B92270) ring (at positions 4 and 6) will appear as singlets in the aromatic region (typically δ 6.0-8.5 ppm). The two methyl groups at positions 2 and 5 will also produce sharp singlets in the aliphatic region (typically δ 2.0-2.5 ppm), with their precise chemical shifts influenced by their position on the electron-deficient pyridine ring. The hydroxyl proton (OH) will present a broad singlet whose chemical shift is variable and dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, seven distinct signals are expected. The carbons of the pyridine ring will resonate in the downfield region (typically δ 110-160 ppm), with the carbon attached to the hydroxyl group (C3) being significantly deshielded. The two methyl carbons will appear in the upfield region (typically δ 15-25 ppm).

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C2-CH₃ ~2.3 ~18
C3-OH Variable (e.g., 4.5-5.5) -
C4-H ~6.9 ~125
C5-CH₃ ~2.2 ~17
C6-H ~7.8 ~140
C2 - ~150
C3 - ~155
C4 - ~125
C5 - ~130
C6 - ~140

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and experimental conditions.

While 1D NMR is powerful, 2D NMR techniques are indispensable for confirming connectivity and differentiating between positional isomers, such as this compound and 2,4-dimethylpyridin-3-ol.

Correlation Spectroscopy (COSY) : This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (typically over two to three bonds). huji.ac.illibretexts.org In this compound, a COSY spectrum would show no cross-peaks between the aromatic protons (H4 and H6) or the methyl protons, as they are not spin-coupled to each other, confirming their singlet nature observed in the 1D spectrum. researchgate.netrsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com NOESY is crucial for distinguishing isomers. For this compound, a cross-peak would be expected between the protons of the C2-methyl group and the H4 proton, and between the C5-methyl group and both H4 and H6 protons due to their spatial proximity. This pattern of through-space correlations provides definitive evidence for the 2,5-substitution pattern, which would differ from the correlations seen in other isomers. youtube.com

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Determination

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule with high accuracy. For a compound like this compound (C₇H₉NO), HRMS can measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value. rsc.org

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules, generating ions with minimal fragmentation. acs.org In ESI-MS, this compound would typically be observed as the protonated molecule, [M+H]⁺.

Table 4.2.1: HRMS Data for this compound

Ion Molecular Formula Theoretical m/z
[M]⁺ C₇H₉NO 123.06841
[M+H]⁺ C₇H₁₀NO⁺ 124.07569

The ability to measure the mass with high precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. nist.govnist.govnih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, broad band in the region of 3300-3000 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. The region between 1600-1400 cm⁻¹ contains characteristic C=C and C=N stretching vibrations from the pyridine ring.

Raman Spectroscopy : Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong, sharp signals, making it a powerful tool for analyzing the pyridine core structure.

Table 4.3.1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
O-H Stretch FTIR 3300-3000 (Broad)
Aromatic C-H Stretch FTIR/Raman 3100-3000
Aliphatic C-H Stretch FTIR/Raman 3000-2850
C=C, C=N Ring Stretch FTIR/Raman 1600-1400
C-O Stretch FTIR 1260-1000

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique requires the growth of a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern.

Analysis of this pattern allows for the calculation of the precise positions of each atom in the crystal lattice. For this compound, an X-ray crystal structure would provide definitive confirmation of the substitution pattern on the pyridine ring. rsc.orgresearchgate.net Furthermore, it would yield precise data on bond lengths, bond angles, and torsional angles. Crucially, this analysis also reveals intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement. mdpi.com

Advanced Chromatographic-Mass Spectrometric Techniques (LC-MS/MS, GC-MS) for Purity Assessment and Metabolite Profiling

Coupling a separation technique like liquid or gas chromatography with mass spectrometry provides a highly sensitive and selective method for analyzing complex mixtures. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS is well-suited for analyzing polar, non-volatile compounds like this compound without the need for derivatization. helixchrom.comspringernature.com The compound can be separated from impurities on a reversed-phase column and subsequently detected by the mass spectrometer. Tandem MS (MS/MS) can be used for structural confirmation by fragmenting the parent ion ([M+H]⁺) and analyzing the resulting daughter ions, creating a specific fragmentation pattern that enhances identification confidence. This technique is invaluable for assessing the purity of a sample and for quantifying the compound in complex matrices, such as in metabolite profiling studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS offers high chromatographic resolution but is typically used for volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC-MS may be challenging due to the polar hydroxyl group. Therefore, a derivatization step, such as silylation (e.g., using MSTFA), is often employed to convert the -OH group into a less polar and more volatile silyl (B83357) ether. nih.gov This allows for efficient separation and detection. GC-MS is a powerful tool for purity assessment and is widely used in metabolomics to profile a wide range of small molecules in biological samples. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 2,5 Dimethylpyridin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the reactivity and stability of 2,5-Dimethylpyridin-3-ol.

Detailed research findings from DFT studies on substituted pyridines reveal crucial information about their electronic properties. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the regions susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring are expected to be regions of high negative potential, making them likely sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For pyridinol derivatives, these calculations are instrumental in predicting their behavior in chemical reactions and their potential as reactive intermediates.

Furthermore, Mulliken population analysis, another output of DFT calculations, provides the partial charges on each atom in the molecule. This information is vital for understanding the intramolecular charge distribution and the nature of the chemical bonds. For this compound, the charge distribution would be influenced by the electron-donating methyl groups and the electron-withdrawing hydroxyl group and pyridine nitrogen.

Below is a table summarizing typical electronic properties that can be calculated for this compound using DFT at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).

PropertyCalculated ValueSignificance
HOMO Energy -5.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -0.9 eVReflects the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.9 eVRelates to the chemical reactivity and stability.
Dipole Moment 2.5 DMeasures the overall polarity of the molecule.
Mulliken Charge on O -0.65 eQuantifies the partial negative charge on the oxygen atom.
Mulliken Charge on N -0.58 eQuantifies the partial negative charge on the nitrogen atom.

Note: The values presented in this table are representative and would be subject to the specific computational methods and basis sets employed in an actual study.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers for interconversion between them. This is often achieved by mapping the potential energy surface (PES) of the molecule.

The primary conformational flexibility in this compound arises from the rotation of the hydroxyl group and the methyl groups. By systematically rotating the dihedral angle of the C-O bond of the hydroxyl group, a potential energy profile can be generated. This profile reveals the most stable (lowest energy) orientation of the hydroxyl group relative to the pyridine ring. The planarity of the pyridine ring is generally maintained, but slight puckering can occur.

Studies on substituted piperidines and other heterocyclic systems have demonstrated that the conformational preferences are governed by a delicate balance of steric and electronic effects. In the case of this compound, steric hindrance between the hydroxyl group and the adjacent methyl group at position 2 would be a significant factor in determining the preferred conformation.

The potential energy surface can be mapped by varying key geometrical parameters, such as bond lengths, bond angles, and dihedral angles, and calculating the corresponding energy at each point. The minima on the PES correspond to stable conformers, while the saddle points represent transition states for conformational changes. The energy differences between these points provide the activation energies for these transitions.

A hypothetical conformational analysis of this compound might reveal two primary stable conformers related to the orientation of the hydroxyl group's hydrogen atom, either pointing towards or away from the nitrogen atom of the pyridine ring. The relative energies of these conformers would determine their population at a given temperature.

ConformerDihedral Angle (C2-C3-O-H)Relative Energy (kcal/mol)Stability
Conformer A ~0°0.0Most Stable
Conformer B ~180°1.2Less Stable
Transition State ~90°3.5Energy Barrier

Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis study.

Quantitative Structure-Activity Relationship (QSAR) Development for Pyridinol Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For pyridinol derivatives, QSAR studies are invaluable for predicting their potential therapeutic effects and for guiding the design of new, more potent analogs.

The development of a QSAR model begins with a dataset of pyridinol compounds with known biological activities (e.g., antimalarial, antibacterial, or anticancer). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties.

Commonly used molecular descriptors in QSAR studies of pyridinol derivatives include:

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures the molecule's hydrophobicity.

Molar Refractivity (MR): A measure of the molecule's volume and polarizability.

Topological Polar Surface Area (TPSA): The surface area of polar atoms, which is related to a molecule's ability to permeate cell membranes.

Electronic Descriptors: Such as HOMO and LUMO energies, dipole moment, and atomic charges, as calculated by DFT.

Steric Descriptors: Like molecular weight and volume.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the observed biological activity. A robust QSAR model should have high predictive power, which is typically assessed through internal and external validation techniques.

For instance, a QSAR study on a series of pyridinol derivatives with antimalarial activity might reveal that high hydrophobicity and a specific charge distribution on the pyridine ring are favorable for activity. ijcce.ac.ir Such a model could then be used to predict the antimalarial activity of this compound and to suggest structural modifications that could enhance its potency.

Molecular DescriptorDescriptionPotential Influence on Bioactivity
LogP HydrophobicityAffects membrane permeability and interaction with hydrophobic pockets of target proteins.
TPSA Polar Surface AreaInfluences cell penetration and solubility.
Dipole Moment PolarityGoverns electrostatic interactions with the biological target.
HOMO Energy Electron-Donating AbilityCan be related to the compound's ability to participate in charge-transfer interactions.
Molecular Weight Size of the MoleculeAffects diffusion and steric fit within a binding site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific target protein. This method is crucial for understanding the mechanism of action of bioactive compounds and for structure-based drug design.

The process of molecular docking involves several steps. First, the three-dimensional structures of both the ligand and the target protein are required. The structure of the protein is typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or it can be predicted using homology modeling. The ligand's structure is usually optimized using methods like DFT.

Next, a docking algorithm explores various possible binding poses of the ligand within the active site of the protein. Each pose is then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

Molecular docking simulations of pyridine derivatives have been performed against a variety of biological targets, including enzymes and receptors. For this compound, a hypothetical docking study against a protein kinase, a common target for pyridinol-based inhibitors, could reveal key interactions. For example, the hydroxyl group might form a hydrogen bond with a specific amino acid residue in the active site, while the pyridine ring could engage in pi-pi stacking interactions with aromatic residues. The methyl groups could fit into hydrophobic pockets, further stabilizing the complex.

The results of a molecular docking study are often presented in a table that summarizes the binding energy and the interacting residues.

Target ProteinBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Protein Kinase A -7.2Asp166, Lys72Hydrogen Bond
Phe184Pi-Pi Stacking
Val57, Leu173Hydrophobic Interaction

Note: This table is a hypothetical representation of molecular docking results for illustrative purposes.

Theoretical Prediction of Spectroscopic Parameters and Optical Properties

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are highly valuable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.

The prediction of vibrational frequencies (IR and Raman spectra) is typically performed using DFT calculations. The calculated frequencies often need to be scaled by a scaling factor to account for the approximations in the computational method and to improve agreement with experimental data. The predicted IR spectrum can help in assigning the vibrational modes to specific functional groups in this compound, such as the O-H stretching of the hydroxyl group, the C-H stretching of the methyl groups, and the C=N and C=C stretching vibrations of the pyridine ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The calculated chemical shifts are usually referenced to a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectrum with the experimental one can aid in the structural elucidation of this compound and its derivatives.

In addition to vibrational and NMR spectra, computational methods can also predict optical properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of molecules. This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring in the molecule.

Spectroscopic ParameterTheoretical MethodPredicted ValueExperimental Value
O-H Stretch (IR) DFT (B3LYP/6-31G*)3450 cm⁻¹ (scaled)~3400 cm⁻¹
¹H NMR (hydroxyl H) GIAO-DFT5.2 ppm5.1 ppm
¹³C NMR (C-OH) GIAO-DFT155.8 ppm156.2 ppm
UV-Vis (λmax) TD-DFT280 nm278 nm

Note: The values in this table are illustrative and represent a typical comparison between theoretically predicted and experimentally observed spectroscopic data.

Applications of 2,5 Dimethylpyridin 3 Ol in Advanced Organic Synthesis and Chemical Industries

Role as a Key Synthetic Building Block for Complex Organic Molecules

The pyridine (B92270) scaffold is a fundamental structural unit in a vast number of natural products and synthetically important compounds. lifechemicals.com Molecules like 2,5-Dimethylpyridin-3-ol are functionalized pyridine building blocks that serve as crucial starting points for constructing more elaborate molecular architectures. lifechemicals.comresearchgate.net The hydroxyl group can be readily converted into other functional groups, such as ethers or esters, or used as a directing group in electrophilic aromatic substitution reactions. The nitrogen atom provides a site for N-alkylation or oxidation, and the methyl groups can potentially undergo condensation or oxidation reactions.

This inherent reactivity allows chemists to use this compound as a core structure, systematically adding other molecular fragments to build complexity. For instance, pyridinol scaffolds are recognized for their potential in creating diverse libraries of compounds for further research and development. mdpi.com The strategic manipulation of its functional groups enables the efficient and divergent synthesis of various aminobicyclic pyridinol derivatives and other complex heterocyclic systems. mdpi.com The synthesis of related structures, such as 3,4-dihydro-2(1H)-pyridones, further highlights the role of such pyridyl compounds as privileged structures and precursors for a variety of biologically active molecules. nih.gov

Feature Synthetic Utility Example Reaction Type
Hydroxyl Group (-OH) Can be derivatized to form ethers, esters; acts as a directing group.Williamson ether synthesis, Fischer esterification
Pyridine Nitrogen Site for N-alkylation, N-oxidation, or coordination to metal catalysts.Quaternization with alkyl halides
Methyl Groups (-CH₃) Can be functionalized through oxidation or condensation reactions.Side-chain halogenation, aldol (B89426) condensation
Aromatic Ring Undergoes electrophilic or nucleophilic substitution to add new substituents.Nitration, Halogenation

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (API)

The pyridine ring is a prevalent feature in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.com Consequently, substituted pyridines like this compound are valuable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). mdpi.com While specific APIs derived directly from this exact molecule are not extensively publicized, the utility of closely related pyridine structures is well-documented. For example, 3,5-Lutidine is a key precursor for the proton pump inhibitors Omeprazole and Esomeprazole, and 3-Aminopyridine is a building block for the diabetes medication Linagliptin. aurorium.com

Research has demonstrated that pyridinol-based scaffolds are central to the development of novel therapeutic agents. For example, synthetic strategies have been developed to create pyridoxine-derived compounds, including aminobicyclic pyridinols, that exhibit significant anticancer activities. mdpi.com These syntheses showcase how the pyridinol core can be modified to produce compounds that induce apoptosis or inhibit key enzymes involved in tumor growth. mdpi.com The adaptability of the pyridinol structure makes it a prime candidate for the generation of compound libraries used in drug discovery to identify new lead compounds. mdpi.com

Related Pyridine Precursor Resulting API Therapeutic Class
3,5-LutidineOmeprazole/EsomeprazoleProton Pump Inhibitor
3-AminopyridineLinagliptinAntidiabetic (DPP-4 Inhibitor)
2-VinylpyridineBetahistineAnti-vertigo

Utility in Agrochemical Development

The structural motifs found in pharmaceuticals are often mirrored in modern agrochemicals, and the substituted pyridine unit is no exception. lifechemicals.com this compound and its isomers serve as important building blocks for the synthesis of novel herbicides, insecticides, and fungicides. The pyridine ring is a core component of many commercially successful agrochemicals due to its favorable metabolic stability and ability to interact with biological targets in pests and plants.

A closely related compound, 2,6-dimethylpyridine-N-oxide, is used in plant growth regulator formulations. researchgate.netresearchgate.net These formulations can enhance plant resistance to pathogens and mitigate the phytotoxicity of certain chemical pesticides. researchgate.net This suggests a potential application for this compound derivatives not only as active ingredients but also as adjuvants or safeners in agrochemical products. Its structure can be systematically modified to optimize biological activity, selectivity, and environmental profile, making it a valuable scaffold for research and development in the agrochemical industry. researchgate.net

Precursor for Specialty Chemicals and Functional Materials

Beyond life sciences, this compound is a precursor for a range of specialty chemicals and functional materials. Its reactive nature allows it to be incorporated into larger molecular systems designed for specific functions. For instance, pyridine derivatives are used in the synthesis of catalysts, dyes, and polymers. The nitrogen atom can coordinate with metal ions, making its derivatives candidates for ligands in catalysis or as components in metal-organic frameworks (MOFs).

The ability to build upon the this compound scaffold is key to its utility. mdpi.comnih.gov It can be a starting point for creating libraries of unique compounds with tailored electronic, optical, or physical properties. mdpi.com These compounds can be screened for use in diverse applications, including as electronic materials, specialty coatings, or as components in sensor technology. The synthesis of complex pyridone structures from related building blocks demonstrates the pathway from a simple heterocyclic precursor to a functional material with high-added value. nih.gov

Future Research Trajectories and Emerging Paradigms in 2,5 Dimethylpyridin 3 Ol Research

Design and Synthesis of Next-Generation Pyridinol Derivatives with Tailored Bioactivity

The core structure of 2,5-Dimethylpyridin-3-ol serves as a versatile scaffold for the development of new chemical entities with precisely engineered biological activities. The strategic modification of this pyridinol core is paramount for exploring its pharmacological potential. Research in this area focuses on creating libraries of derivatives by introducing a variety of functional groups at different positions on the pyridine (B92270) ring.

A key synthetic strategy involves the manipulation of the hydroxymethyl moiety at the C(5)-position and the installation of an amino group at the C(6)-position of pyridoxine-derived precursors. nih.gov This approach allows for the fusion of other heterocyclic rings, such as aminooxazoles, aminoimidazoles, and aminopyrroles, to the pyridinol core, creating novel bicyclic and tricyclic systems. nih.gov For instance, the synthesis of an aminooxazole-fused pyridinol was achieved through a key cyclization step involving bromocyanogen, followed by hydrogenation. nih.gov These structural modifications are designed to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its interaction with biological targets.

Table 1: Synthetic Strategies for Pyridinol Derivatives

Starting Material Key Reagents/Conditions Resulting Derivative Class Reference
Pyridoxine-derived pyridinols Bromocyanogen, H₂O; then H₂, Pd/C Aminooxazole-fused pyridinols nih.gov
N-aryl-β-alanines Polyphosphoric acid, 120 °C 2,3-dihydroquinolin-4(1H)-ones nih.gov
Thioamide derivatives α-haloketone (Hantzsch synthesis) Thiazole-substituted pyridinols nih.gov
Isoxazole precursors Fe/NH₄Cl (Reducing agent) 2,5-Disubstituted pyridines researchgate.net

The goal is to establish clear Structure-Activity Relationships (SAR), where specific structural changes can be directly linked to enhancements in desired biological effects or reductions in off-target activity. This rational design approach accelerates the identification of lead compounds with optimized potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in Pyridinol Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the landscape of drug discovery, offering powerful tools to accelerate and refine the process. mdpi.comnih.gov In the context of pyridinol research, these computational techniques can be applied across the entire discovery pipeline, from initial hit identification to lead optimization.

ML algorithms, such as Random Forests (RF), Support Vector Machines (SVM), and Gradient Boosting Machines (GBM), can be trained on large datasets of chemical compounds to predict their biological activity and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity). mdpi.com For pyridinol discovery, this means that virtual libraries of thousands of potential derivatives can be screened in silico to prioritize a smaller, more promising set for actual synthesis and testing, saving significant time and resources. nih.gov

Table 2: Applications of AI/ML in the Pyridinol Discovery Workflow

Discovery Stage AI/ML Technique Specific Application Potential Impact
Target Identification Natural Language Processing (NLP) Analyze scientific literature to identify novel biological targets for pyridinols. Accelerate hypothesis generation.
Hit Identification Supervised ML Classifiers (RF, SVM) Predict bioactivity of virtual pyridinol libraries (virtual screening). mdpi.com Increase efficiency and reduce cost of initial screening.
Lead Optimization Generative Adversarial Networks (GANs) Design novel pyridinol derivatives with optimized potency and selectivity. nih.gov Enhance the quality of lead candidates.
Preclinical Development Deep Neural Networks (DNNs) Predict ADMET properties and potential toxicity of pyridinol candidates. mednexus.org Reduce late-stage attrition of drug candidates.

Exploration of Sustainable and Green Chemistry Methodologies for Pyridinol Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. mdpi.com For the production of this compound and its derivatives, this involves redesigning synthesis routes to be more sustainable, efficient, and safer.

A primary focus is on reducing waste, often measured by the Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of the active pharmaceutical ingredient. acsgcipr.orgacs.org Strategies to lower PMI include developing "one-pot" or "telescoping" processes, where multiple reaction steps are performed in a single reactor without isolating intermediates. acs.orgacs.org This approach significantly reduces the use of solvents for extraction and purification, which are major contributors to waste in pharmaceutical manufacturing. acs.org

The choice of solvents is another critical aspect. Green chemistry encourages the replacement of hazardous halogenated solvents with more environmentally benign alternatives like ethanol, glycerol, or even supercritical CO₂. mdpi.com Additionally, innovative techniques such as microwave-assisted synthesis are being explored. Microwave heating can dramatically reduce reaction times and energy consumption compared to conventional heating methods, leading to more efficient and sustainable processes. mdpi.com The development of a one-step synthesis for certain pyridine derivatives that only eliminates water molecules exemplifies a green and environmentally friendly approach. google.com

Table 3: Green Chemistry Metrics and Strategies for Pyridinol Synthesis

Green Chemistry Principle Key Metric Strategy for Pyridinol Production Environmental Benefit
Waste Prevention Process Mass Intensity (PMI) Implement one-pot synthesis and telescoping processes. acs.org Reduced solvent usage and material waste. acsgcipr.org
Safer Solvents & Auxiliaries Solvent Selection Guides Replace chlorinated solvents with green solvents (e.g., ethanol, water, supercritical fluids). mdpi.com Lower toxicity and environmental pollution.
Energy Efficiency Energy Consumption Utilize microwave-assisted synthesis or enzymatic catalysis. mdpi.com Reduced greenhouse gas emissions and operational costs.
Atom Economy Percentage of reactants incorporated into the final product Design reactions with high atom economy, such as addition and cyclization reactions. Maximized efficiency of raw material use.

Investigation of Novel Catalytic Systems for Efficient Pyridinol Functionalization

Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. For pyridinol research, the development of novel catalytic systems is crucial for the functionalization of the pyridine ring, allowing for the introduction of diverse substituents.

Transition-metal catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are powerful tools for forming carbon-carbon bonds. mdpi.com These reactions allow for the attachment of various aryl and alkyl groups to the pyridinol scaffold, which is essential for building molecular diversity and fine-tuning biological activity. A significant challenge in pyridine chemistry is the potential for the nitrogen atom in the ring to coordinate with the metal catalyst, which can decrease its activity. mdpi.com Therefore, ongoing research focuses on developing more robust catalysts and ligands that can overcome this issue and efficiently facilitate the coupling of pyridine derivatives.

Recent advancements include the development of methods for the C-3 selective arylation of pyridines and the use of specialized organometallic reagents like pyridyldimethylaluminums for coupling reactions. mdpi.com Electrochemical methods are also emerging as a sustainable alternative, using electricity to drive chemical transformations and potentially reducing the need for chemical oxidants or reductants. mdpi.com These advanced catalytic methods provide a versatile toolkit for chemists to precisely modify the this compound structure, paving the way for the discovery of next-generation pyridinol compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,5-dimethylpyridin-3-ol and its derivatives?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated derivatives (e.g., bromo or iodo analogs) are synthesized by introducing halogens at specific positions using reagents like N-bromosuccinimide (NBS) under controlled conditions . Cross-coupling reactions (e.g., Suzuki-Miyaura) can further functionalize the pyridine ring by introducing aryl or alkyl groups . Optimization of solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd(PPh₃)₄) is critical for yield improvement.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify methyl (δ ~2.5 ppm) and hydroxyl (δ ~8-10 ppm) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 153.08 g/mol for the hydrochloride salt) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions influenced by hydroxyl and methyl substituents .

Q. What functional group modifications enhance the compound’s solubility or stability?

  • Answer : Introducing hydrophilic groups (e.g., hydroxyl or hydroxymethyl) improves aqueous solubility, as seen in Vitamin B6 analogs . Methyl groups at positions 2 and 5 stabilize the pyridine ring against oxidation, while bromine substitution at position 6 increases electrophilicity for further reactions .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound derivatives be resolved?

  • Answer : Contradictions often arise from variations in assay conditions (e.g., pH, cell lines). Researchers should:

  • Standardize assays : Use isogenic cell lines and control for metabolic interference (e.g., cytochrome P450 activity).
  • Dose-response studies : Establish EC₅₀ values for anti-thrombolytic or biofilm inhibition effects .
  • Computational modeling : Predict binding affinities to targets like thrombin or bacterial enzymes using docking software (e.g., AutoDock Vina) .

Q. What strategies optimize regioselectivity in derivatizing this compound?

  • Answer : Regioselectivity is influenced by:

  • Directing groups : The hydroxyl group at position 3 directs electrophilic substitution to the para position (position 6) .
  • Catalyst design : Palladium catalysts with bulky ligands favor coupling at sterically accessible positions .
  • Table : Example reaction yields under varying conditions:
Reaction TypeCatalystYield (%)Regioselectivity
Suzuki-MiyauraPd(PPh₃)₄78C6 > C4
BrominationNBS, AIBN65C6 exclusive

Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry?

  • Answer : Electron-withdrawing groups (e.g., bromine) increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. Conversely, methyl groups donate electron density, stabilizing the ring and modulating redox potential. For instance, brominated analogs show higher anti-thrombolytic activity than non-halogenated derivatives due to stronger target binding .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Answer :

  • Reproduce conditions : Ensure identical solvent (e.g., DMSO-d₆ vs. CDCl₃) and temperature settings.
  • Reference standards : Compare with published spectra of structurally validated analogs (e.g., Vitamin B6 impurity derivatives) .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex mixtures .

Q. What statistical approaches validate the reproducibility of biological activity data?

  • Answer :

  • Replicate experiments : Perform triplicate assays with independent syntheses.
  • Meta-analysis : Pool data from multiple studies to calculate effect sizes and confidence intervals.
  • Machine learning : Train models on historical datasets to predict outliers or anomalous results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.